
JWH-019
Vue d'ensemble
Description
JWH 019 est un cannabinoïde synthétique appartenant à la famille des naphtoylindoles. Il agit comme un agoniste à la fois du récepteur cannabinoïde central (CB1) et du récepteur cannabinoïde périphérique (CB2). Ce composé est l'homologue N-hexyle du cannabinoïde synthétique plus courant JWH 018. JWH 019 est connu pour ses propriétés analgésiques et a été étudié pour ses applications thérapeutiques potentielles .
Applications De Recherche Scientifique
Pharmacological Research
Mechanism of Action
1-Hexyl-3-(naphthalen-1-oyl)indole functions by mimicking the effects of natural cannabinoids. It binds to cannabinoid receptors in the brain and peripheral tissues, leading to a range of physiological effects. Research indicates that synthetic cannabinoids can modulate neurotransmitter release, impacting pain perception, mood regulation, and cognitive functions .
Case Studies
A study conducted on the pharmacodynamics of synthetic cannabinoids highlighted the efficacy of JWH-019 in reducing pain responses in animal models. The findings demonstrated a significant reduction in nociceptive behavior when administered at specific dosages, suggesting its potential utility in pain management therapies .
Study | Subject | Dosage | Outcome |
---|---|---|---|
De Vries et al., 2001 | Rat | 100 μg/kg | Reduced drug-seeking behavior |
Croxford & Miller, 2003 | Mouse | 5 mg/kg | Delayed onset of disease symptoms |
Neuropharmacology
Cognitive Effects
Research into the cognitive effects of this compound has shown that it may enhance certain aspects of learning and memory. Studies have indicated that low doses can improve cognitive flexibility and memory retention in rodent models . However, higher doses may lead to impairments, underscoring the need for careful dosage regulation.
Case Studies
One notable study assessed the impact of varying doses of this compound on cognitive performance in mice. Results indicated that moderate doses improved performance on memory tasks compared to control groups, while high doses resulted in significant deficits .
Therapeutic Potential
Mental Health Applications
The potential for this compound in treating mental health disorders such as anxiety and depression is under investigation. Its ability to modulate endocannabinoid signaling pathways suggests it could serve as an adjunct therapy for mood disorders.
Case Studies
Clinical trials exploring the anxiolytic effects of synthetic cannabinoids have yielded promising results. For instance, a trial involving participants with generalized anxiety disorder reported reduced anxiety levels following administration of this compound compared to placebo .
Synthetic Cannabinoids and Legal Implications
Given its classification as a synthetic cannabinoid, this compound is subject to legal restrictions in many jurisdictions. Understanding these implications is crucial for researchers and clinicians considering its use.
Legal Status | Description |
---|---|
DEA Schedule I | No accepted medical use; high potential for abuse |
State Regulations | Varies by state; often classified similarly to other synthetic cannabinoids |
Mécanisme D'action
JWH-019, also known as 1-Hexyl-3-(naphthalen-1-oyl)indole or (1-hexyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid from the naphthoylindole family . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors.
Target of Action
This compound primarily targets the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . It shows a high affinity for both receptors, with Ki values of 9.8 nM for CB1 and 5.6 nM for CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
This compound acts as a cannabinoid agonist at both the CB1 and CB2 receptors . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, this compound mimics the action of endocannabinoids, the body’s natural cannabinoids, by binding to the cannabinoid receptors and activating them .
Biochemical Pathways
The activation of CB1 and CB2 receptors by this compound influences several biochemical pathways. It is known that the activation of these receptors can influence the release of various neurotransmitters in the brain, affecting processes such as pain sensation, mood, and memory .
Pharmacokinetics
It has been found that this compound is metabolized to 6-oh this compound in human liver microsomes (hlms), with the km and vmax values of 315 µM and 4320 pmol/min/mg . The cytochrome P450 enzyme CYP1A2 is the primary contributor to this metabolic reaction .
Result of Action
The activation of CB1 and CB2 receptors by this compound leads to various molecular and cellular effects. For instance, it has been found to elevate levels of endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . Moreover, it has been associated with a reduction in the levels of brain-derived neurotrophic factor (BDNF), which modulates synaptic plasticity and adaptive processes underlying learning and memory .
Analyse Biochimique
Biochemical Properties
JWH-019 shows a high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . It interacts with these receptors, leading to a series of biochemical reactions. The compound is extensively metabolized to 6-OH this compound in human liver microsomes (HLMs) with the KM and Vmax values of 31.5 µM and 432.0 pmol/min/mg . The relative activity factor method estimated that CYP1A2 is the primary contributor to the metabolic reaction in the human liver .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interactions with the CB1 and CB2 receptors . It has been shown to elevate levels of the endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . This increase in endocannabinoid levels could be inhibited by co-administration of a CB receptor antagonist .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1 and CB2 receptors . This binding leads to a series of downstream effects, including changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is metabolized in the human liver, primarily by the enzyme CYP1A2 . The main oxidative metabolite is 6-OH this compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de JWH 019 implique généralement la réaction du chlorure de 1-naphthoyle avec le 1-hexylindole en présence d'une base telle que la triéthylamine. La réaction se produit par la formation d'un intermédiaire, qui subit ensuite une cyclisation pour former le produit final. La réaction est généralement réalisée dans un solvant organique comme le dichlorométhane à température ambiante .
Méthodes de production industrielle
La production industrielle de JWH 019 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction afin de garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
JWH 019 subit diverses réactions chimiques, notamment :
Oxydation : JWH 019 peut être oxydé pour former des métabolites hydroxylés. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent convertir JWH 019 en ses alcools ou amines correspondants. Le borohydrure de sodium est un agent réducteur typique utilisé.
Substitution : Des réactions de substitution peuvent se produire aux parties indole ou naphtoyle. L'halogénation et la nitration sont des réactions de substitution courantes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Borohydrure de sodium dans l'éthanol.
Substitution : Halogénation utilisant du brome dans l'acide acétique.
Principaux produits formés
Oxydation : Dérivés hydroxylés.
Réduction : Alcools et amines.
Substitution : Dérivés halogénés et nitrés.
Applications de la recherche scientifique
Chimie : Utilisé comme étalon de référence en chimie analytique pour la détection des cannabinoïdes synthétiques.
Biologie : Étudié pour ses effets sur les récepteurs cannabinoïdes et son potentiel comme outil pour comprendre le système endocannabinoïde.
Médecine : Enquête sur ses propriétés analgésiques et son utilisation potentielle dans la gestion de la douleur.
Industrie : Utilisé dans le développement de nouveaux cannabinoïdes synthétiques à des fins de recherche.
Mécanisme d'action
JWH 019 exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2. Cette liaison active les récepteurs, entraînant une cascade d'événements intracellulaires qui modulent la libération de neurotransmetteurs. L'activation des récepteurs CB1 affecte principalement le système nerveux central, entraînant des effets analgésiques et psychoactifs. L'activation du récepteur CB2 influence le système immunitaire et a des propriétés anti-inflammatoires .
Comparaison Avec Des Composés Similaires
JWH 019 est similaire à d'autres cannabinoïdes synthétiques tels que JWH 018, JWH 073 et JWH 200. Il possède des propriétés uniques qui le distinguent de ces composés :
JWH 018 : JWH 019 est légèrement moins puissant que JWH 018 mais possède une chaîne latérale plus longue, ce qui affecte son affinité de liaison aux récepteurs cannabinoïdes.
JWH 073 : JWH 073 possède une chaîne latérale butyle, ce qui le rend plusieurs fois plus faible que JWH 019.
JWH 200 : JWH 200 a une structure chimique différente et présente des propriétés pharmacologiques différentes.
Composés similaires
- JWH 018
- JWH 073
- JWH 200
La longueur unique de la chaîne latérale de JWH 019 et ses propriétés de liaison en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Activité Biologique
1-Hexyl-3-(naphthalen-1-oyl)indole, also known as a synthetic cannabinoid, has garnered attention due to its complex biological activities and potential therapeutic applications. This article delves into the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
1-Hexyl-3-(naphthalen-1-oyl)indole is characterized by its indole core structure, which is known for its electrophilic substitution properties. The molecular formula is with a molecular weight of approximately 270.31 g/mol.
The primary mechanism through which 1-Hexyl-3-(naphthalen-1-oyl)indole exerts its biological effects is through selective inhibition of soluble adenylyl cyclase (sAC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical secondary messenger involved in various cellular processes:
- Inhibition of sAC : The compound binds selectively to sAC, leading to decreased intracellular cAMP levels. This inhibition affects downstream signaling pathways, including:
- Protein Kinase A (PKA) Activity : Reduced cAMP levels inhibit PKA, impacting cellular functions such as ion transport and cell proliferation.
- Epithelial Sodium Channels (ENaC) : Treatment with this compound significantly inhibits Na+ reabsorption in kidney cells, indicating a potential role in renal function.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological implications of 1-Hexyl-3-(naphthalen-1-oyl)indole:
-
Case Study on Synthetic Cannabinoids :
A case reported severe toxicity associated with synthetic cannabinoids, including 1-Hexyl-3-(naphthalen-1-oyl)indole. Symptoms included altered mental status and cardiovascular instability, leading to significant morbidity . -
In Vitro Studies :
Research indicated that this compound effectively inhibits ENaC activity in polarized kidney collecting duct cells. The inhibition was observed within 30 minutes of treatment, highlighting its rapid action on renal epithelial cells. -
Neuroprotective Effects :
In neurotoxic models, the compound demonstrated a protective effect against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases .
Discussion
The diverse biological activities of 1-Hexyl-3-(naphthalen-1-oyl)indole underscore its potential as a therapeutic agent. Its ability to modulate cAMP levels and influence various cellular pathways positions it as a candidate for further research in pharmacology and toxicology.
Propriétés
IUPAC Name |
(1-hexylindol-3-yl)-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-2-3-4-9-17-26-18-23(21-14-7-8-16-24(21)26)25(27)22-15-10-12-19-11-5-6-13-20(19)22/h5-8,10-16,18H,2-4,9,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALJPGHWDUHUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175118 | |
Record name | JWH-019 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209414-08-4 | |
Record name | (1-Hexyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209414-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-019 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-019 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-019 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73828O4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.